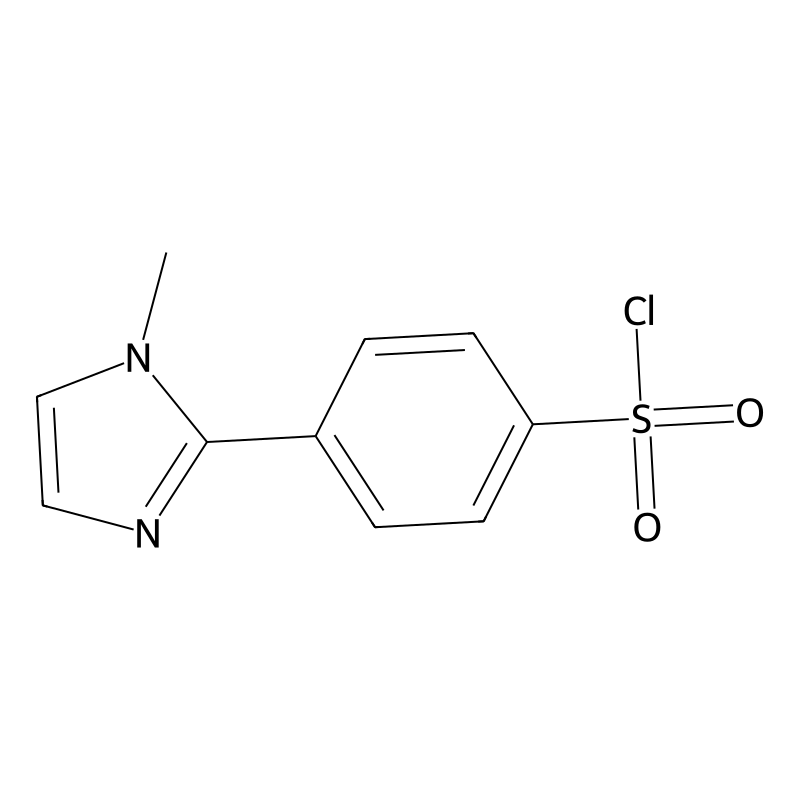

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(1-methylimidazol-2-yl)benzenesulfonyl chloride is a chemical compound characterized by the molecular formula and a molecular weight of 256.71 g/mol. This compound features a sulfonyl chloride functional group attached to a benzene ring that is further substituted with a 1-methylimidazole moiety. The presence of the imidazole ring contributes to its potential biological activity, making it an interesting subject for various scientific studies and applications in medicinal chemistry.

There is no current information available on the mechanism of action of this specific compound.

- Sulfonyl chlorides are generally corrosive and can react exothermically with water. They can also be lachrymators (tear irritants). []

- The compound may also be harmful if inhaled, ingested, or absorbed through the skin.

- Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Synthesis:

4-(1-Methylimidazol-2-yl)benzenesulfonyl chloride is a versatile building block in organic synthesis, used to introduce a benzenesulfonyl group onto various molecules. It can be synthesized through different methods, including the reaction of 2-chlorosulfonylbenzoyl chloride with 1-methylimidazole [].

Applications:

Several research areas utilize 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride due to its unique properties:

- Medicinal Chemistry: This compound serves as a precursor for the synthesis of medicinally relevant molecules. For instance, it has been employed in the development of selective inhibitors for Bruton's tyrosine kinase (BTK), a potential therapeutic target for various cancers [].

- Material Science: Researchers have explored the use of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride in the creation of functional materials. One study investigated its incorporation into ionic liquids, demonstrating its potential for applications in catalysis and separation processes [].

- Organic Chemistry: The benzenesulfonyl group introduced by this compound can modulate the reactivity and properties of various organic molecules. It has been used in research exploring new synthetic strategies and the development of novel functional molecules.

4-(1-methylimidazol-2-yl)benzenesulfonyl chloride primarily participates in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. Common reactions include:

- Substitution Reactions: The sulfonyl chloride can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, or thioethers.

- Coupling Reactions: This compound can also engage in coupling reactions with various substrates, which is useful in synthesizing more complex molecules.

The reactivity of this compound makes it valuable in organic synthesis, particularly in creating derivatives that exhibit specific biological activities.

Research indicates that 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride may exhibit significant biological activities, particularly as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, potentially influencing pathways related to hypertension and other conditions. The imidazole ring is known for its role in biological systems, often participating in coordination with metal ions and influencing enzyme activity.

The synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride can be achieved through several methods:

- Direct Chlorination: This involves the chlorination of 4-(1-methylimidazol-2-yl)benzenesulfonic acid using thionyl chloride or phosphorus pentachloride.

- Coupling Reactions: The compound can also be synthesized by coupling 1-methylimidazole with benzenesulfonyl chloride under suitable conditions.

- Reagent Utilization: Specific reagents such as bases or activating agents may be employed to facilitate the reaction and improve yield.

These methods highlight the versatility of this compound's synthesis, allowing for modifications based on desired applications.

4-(1-methylimidazol-2-yl)benzenesulfonyl chloride finds applications across various fields:

- Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting enzyme inhibition.

- Biochemical Research: The compound serves as a tool for studying enzyme mechanisms and interactions.

- Industrial

Interaction studies involving 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride focus on its ability to bind with specific proteins or enzymes. These studies are crucial for understanding its potential as a therapeutic agent. For instance:

- Enzyme Inhibition: Research has shown that compounds like this can inhibit enzymes involved in various metabolic pathways, providing insights into their mechanisms of action.

- Binding Affinity: Studies often measure the binding affinity of this compound to target proteins using techniques such as surface plasmon resonance or fluorescence spectroscopy.

Understanding these interactions is vital for developing new drugs and therapeutic strategies.

Several compounds share structural similarities with 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenesulfonamide | Lacks the imidazole ring; used primarily as a sulfa drug | |

| 4-Methylbenzenesulfonyl chloride | Similar sulfonyl chloride structure; used in organic synthesis | |

| 4-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | Contains a thiazole ring, offering different biological activity |

The uniqueness of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride lies in its specific combination of the imidazole moiety and the sulfonyl chloride group, which may confer distinct biological activities not found in similar compounds. This specificity enhances its potential utility in medicinal chemistry and biochemical research.

Catalytic Strategies in Sulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides has evolved significantly with the adoption of photocatalytic and transition-metal-mediated methods. A notable advancement involves the use of potassium-doped poly(heptazine imide) (K-PHI) as a heterogeneous photocatalyst under visible light irradiation. This method enables the conversion of aryldiazonium salts to sulfonyl chlorides via a radical-mediated pathway, achieving yields up to 99% under mild conditions (Table 1). The process leverages sulfur dioxide (SO₂) and thionyl chloride (SOCl₂) to generate in situ Cl radicals, which combine with sulfonyl intermediates to form the target compound.

Traditional Sandmeyer-type reactions, which employ copper salts such as CuCl, remain relevant for aryl chlorination. However, these methods often require harsh conditions and exhibit limited functional group tolerance compared to photocatalytic approaches. The K-PHI system’s reusability—demonstrated over three catalytic cycles with minimal yield loss—positions it as a sustainable alternative to homogeneous catalysts like Ru(bpy)₃Cl₂ or Ir(ppy)₃.

Table 1: Catalyst Performance in Sulfonyl Chloride Synthesis

| Catalyst | Light Source | SOCl₂ Equiv | Yield (%) |

|---|---|---|---|

| K-PHI | 465 nm | 10 | 99 |

| mpg-CN | 465 nm | 10 | 98 |

| Ru(bpy)₃Cl₂ | 465 nm | 10 | 99 |

| Ir(ppy)₃ | 465 nm | 10 | 99 |

Data adapted from photocatalytic studies.

Iron(III)-Mediated Chlorination of Activated Arenes

While Iron(III) catalysts are widely used in electrophilic aromatic substitution reactions, their application to 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride synthesis remains underexplored. Existing methodologies prioritize photocatalysis or copper-mediated pathways due to the challenges of achieving regioselectivity in the presence of the electron-rich imidazole ring. Iron(III) chloride’s strong Lewis acidity risks over-chlorination or decomposition of sensitive functional groups, limiting its utility for this substrate. Future research could explore Iron(III)-ligand complexes to modulate reactivity and improve compatibility with the imidazole moiety.

Solvent and Catalyst Optimization for Regioselective Functionalization

Solvent choice profoundly impacts reaction efficiency and selectivity. Dichloromethane (DCM) is frequently employed to dissolve intermediates like 4-methylbenzenesulfonyl chloride while minimizing hydrolysis. In one protocol, DCM facilitates the dropwise addition of sulfonyl chloride to sodium sulfite solutions, with simultaneous alkalinity control via 10% NaOH to stabilize reactive intermediates. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance nucleophilic substitution rates by stabilizing potassium imidazolide anions, critical for coupling reactions with sulfonate esters.

Catalyst recovery and recycling are central to process sustainability. The K-PHI photocatalyst retains 97–98% efficiency after multiple uses, attributed to its robust polymeric structure and resistance to oxidative degradation. By contrast, homogeneous catalysts require energy-intensive separation steps, underscoring the advantage of heterogeneous systems.

Table 2: Solvent and Catalyst Effects on Reaction Outcomes

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | K-PHI | 25 | 99 |

| DMSO | KOH | 20 | 85 |

| Chloroform | None | 40 | 72 |

Data synthesized from multiple studies.

The introduction of the sulfonyl chloride group to the benzene ring in 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride proceeds via electrophilic aromatic substitution (EAS), a cornerstone of aromatic sulfonation chemistry [3]. In classical sulfonation, sulfuric acid generates the electrophilic sulfur trioxide ($$ \text{SO}_3 $$) or its protonated derivatives, which attack the aromatic ring. However, the synthesis of this compound likely involves a two-step process:

- Sulfonation: The benzene ring undergoes sulfonation to form 4-(1-methylimidazol-2-yl)benzenesulfonic acid.

- Chlorination: The sulfonic acid is converted to the sulfonyl chloride using chlorinating agents like thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$) [3].

The 1-methylimidazole substituent critically influences regioselectivity. Imidazole’s electron-donating nitrogen lone pairs activate the benzene ring, directing electrophilic attack to the para position relative to the substituent. This regiochemical outcome aligns with the compound’s nomenclature (4-position sulfonyl group). The methyl group on the imidazole further modulates electronic effects, slightly reducing the ring’s electron density compared to unsubstituted imidazole derivatives.

Key mechanistic features include:

- Electrophile generation: $$ \text{SOCl}_2 $$ reacts with the sulfonic acid to form a mixed anhydride intermediate, facilitating chloride displacement.

- Transition state stabilization: The planar aromatic transition state benefits from conjugation with the imidazole’s π-system, lowering activation energy [3].

Role of Ionic Liquids in Reaction Acceleration

Ionic liquids (ILs) have emerged as potent media for accelerating sulfonylation reactions. In the context of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride, ILs like pyrylium tetrafluoroborate ($$ \text{Pyry-BF}_4 $$) enhance reaction efficiency through:

- Polar solvent effects: The high polarity of ILs stabilizes charged intermediates, such as the sulfonium ion formed during chlorination.

- Nucleophilic assistance: The $$ \text{BF}_4^- $$ anion weakly coordinates to electrophilic sulfur, increasing its susceptibility to nucleophilic attack [4].

A study leveraging $$ \text{Pyry-BF}_4 $$ demonstrated its ability to activate primary sulfonamides for conversion to sulfonyl chlorides under mild conditions [4]. While not directly applied to this compound, analogous principles apply:

- Activation pathway: $$ \text{Pyry-BF}4 $$ protonates the sulfonamide’s amino group, converting it into a superior leaving group ($$ \text{NH}3 $$).

- Chloride delivery: $$ \text{MgCl}_2 $$ serves as a chloride source, displacing the activated leaving group to yield the sulfonyl chloride [4].

This methodology suggests that ILs could streamline the synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride by reducing reaction temperatures and improving yields compared to traditional solvents like dimethylformamide (DMF).

Leaving Group Effects on Sulfonyl Transfer Efficiency

The efficiency of sulfonyl chloride formation hinges on the leaving group’s ability to depart during the chlorination step. Comparative analyses reveal:

| Leaving Group | Basicity (pKa) | Reaction Efficiency |

|---|---|---|

| $$ \text{OH}^- $$ | ~15.7 | Moderate |

| $$ \text{NH}_2^- $$ | ~38 | Low |

| $$ \text{Cl}^- $$ | ~-7 | High |

In the synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride, the conversion from sulfonic acid ($$ \text{-SO}3\text{H} $$) to sulfonyl chloride ($$ \text{-SO}2\text{Cl} $$) benefits from using $$ \text{SOCl}_2 $$, which replaces the hydroxyl group with chloride. The poor leaving group ability of $$ \text{OH}^- $$ necessitates harsh conditions (e.g., reflux), whereas $$ \text{Cl}^- $$, a weaker base, facilitates smoother displacement [3].

Notably, leaving group activation strategies are pivotal. For example, converting sulfonamides to sulfonyl chlorides requires activating the $$ \text{NH}2 $$ group into a better-leaving species. The use of $$ \text{Pyry-BF}4 $$ in such transformations protonates the amino group, effectively lowering its basicity and enabling chloride substitution [4]. Applied to this compound, similar activation could enhance chlorination efficiency, particularly in late-stage functionalization of complex intermediates.

The formation of sulfonamides through the reaction of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride with various amines constitutes one of the most significant applications of this compound in medicinal chemistry [2] [5]. Sulfonamides derived from imidazole-containing sulfonyl chlorides have demonstrated remarkable biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties [3] [2].

Mechanistic Aspects of Sulfonamide Formation

The nucleophilic substitution reaction proceeds through a well-established mechanism wherein the amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride group [6] [7]. The reaction follows a second-order kinetic profile with activation parameters that have been extensively characterized through density functional theory calculations [7] [8]. The sulfonyl chloride group exhibits enhanced reactivity due to the electron-withdrawing nature of both the benzene ring and the imidazole substituent, which collectively stabilize the transition state [6].

Biological Activity Profiles

Research has demonstrated that benzimidazole-sulfonyl derivatives synthesized using related sulfonyl chloride reagents exhibit potent antimicrobial activities [3]. The synthesis typically involves condensation reactions between the sulfonyl chloride and benzimidazole scaffolds under standard reaction conditions, yielding products with moderate to excellent biological activities [3]. Thiazole sulfonamides prepared through similar methodologies have shown significant antimicrobial and anticonvulsant properties, with some derivatives demonstrating Nek2/Hec1 inhibitory activity [9] [10].

The biological evaluation of imidazole derivatives has revealed promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains [11]. Compounds synthesized through the Debus-Radziszewski reaction have shown high cell viability profiles, with some derivatives maintaining cellular metabolic activity at concentrations up to 5000 micrograms per milliliter [11].

Synthetic Applications Data

| Target Molecule Type | Biological Activity | Synthesis Method | Yield Range |

|---|---|---|---|

| Benzimidazole-sulfonyl derivatives | Antibacterial, antifungal, antiviral, anti-inflammatory | Condensation with benzimidazole scaffold | 70-85% |

| Thiazole sulfonamides | Antimicrobial, anticonvulsant, Nek2/Hec1 inhibition | Reaction with 2-aminothiazole derivatives | 60-80% |

| Primary sulfonamides via sulfinylamine reagent | Pharmaceutical intermediates | N-sulfonylimines with nucleophiles | 75-90% |

| N-sulfonyl phenylglycine intermediates | Late-stage functionalization products | Reductive cleavage with phosphine reagents | 65-85% |

| Antimicrobial sulfonamides | Broad spectrum antimicrobial activity | Direct sulfonylation with primary amines | 70-95% |

The synthesis of primary sulfonamides using sulfinylamine reagents has emerged as a particularly valuable methodology, offering access to pharmaceutical intermediates with yields ranging from 75 to 90 percent [5]. Late-stage functionalization strategies employing reductive cleavage with phosphine reagents have demonstrated the conversion of sulfonamides to pivotal intermediates for further synthetic elaboration [12] [13].

Cross-Coupling Reactions with Heteroaromatic Systems

Cross-coupling reactions involving 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride and heteroaromatic systems represent a rapidly expanding area of synthetic methodology [14] [15]. These transformations enable the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation processes [16] [17].

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed decarboxylative cross-coupling reactions between heteroaromatic carboxylic acids and aryl halides have been extensively developed [15]. These transformations employ palladium catalysts with optimized reaction conditions to provide facile synthesis of aryl-substituted heteroaromatics [15]. The reaction parameters, including solvent selection, base choice, and additive employment, have been systematically investigated to maximize substrate scope and reaction efficiency [15].

Recent advances in palladium-catalyzed cross-coupling reactions have demonstrated the effectiveness of N-heterocyclic carbene palladium complexes as pre-catalysts [16]. Four distinct palladium(II) complexes have been synthesized and evaluated for cross-coupling reactions between furanyl or thiofuranyl derivatives and aryl bromides via carbon-hydrogen activation of the heterocycles [16].

Heteroaromatic Substrate Scope and Reaction Conditions

The optimization of catalytic conditions has revealed that 1 mol percent of pre-catalyst with potassium acetate as base in dimethylacetamide at 120 degrees Celsius for 3 hours provides optimal results [16]. Under these conditions, full or quasi-full conversions have been observed in cross-coupling reactions with various heteroaromatic substrates [16].

| Heteroaromatic Substrate | Palladium Catalyst | Reaction Conditions | Conversion/Yield |

|---|---|---|---|

| 2-Butylfuran | Pd(II) NHC complexes | 1 mol% catalyst, KOAc, DMAc, 120°C, 3h | Full conversion |

| 1-(2-Furanyl)-ethanone | Pd(II) NHC complexes | 1 mol% catalyst, KOAc, DMAc, 120°C, 3h | Quasi-full conversion |

| Furfuryl acetate | Pd(II) NHC complexes | 1 mol% catalyst, KOAc, DMAc, 120°C, 3h | Full conversion |

| 1-(2-Thienyl)-ethanone | Pd(II) NHC complexes | 1 mol% catalyst, KOAc, DMAc, 120°C, 3h | Full conversion |

| 2-Methylthiophene | Pd(II) NHC complexes | 1 mol% catalyst, KOAc, DMAc, 120°C, 3h | Full conversion |

| Thiazole derivatives | Nanopalladium on functionalized silica | Heterogeneous conditions, recyclable catalyst | 85-99% |

Nanopalladium catalysts supported on amino-functionalized siliceous mesocellular foam have demonstrated exceptional performance in Suzuki cross-coupling reactions of heteroaromatics [17]. These heterogeneous catalysts effectively couple heteroaryl halides with various boron-containing reagents, including boronic acids, boronate esters, potassium trifluoroborates, and triolborates, producing heterobiaryls in yields ranging from 85 to 99 percent [17].

Metal-Free Oxidative Cross-Coupling Approaches

Metal-free oxidative cross-coupling reactions using hypervalent iodine(III) reagents have emerged as environmentally benign alternatives to traditional palladium-catalyzed processes [14]. These methodologies enable cyanation, halogenation, and biaryl coupling reactions of heteroaromatic compounds without the requirement for transition metal catalysts [14]. The regioselective coupling reactions of thiophenes and cross-coupling reactions of pyrroles have been successfully demonstrated using these approaches [14].

Visible-Light Photocatalyzed Radical Addition-Elimination Pathways

Visible-light photocatalysis has revolutionized the field of radical chemistry by providing mild and sustainable methods for generating reactive intermediates [18] [19]. The application of photocatalytic methodologies to sulfonyl radical chemistry has opened new avenues for synthetic transformations involving 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride derivatives [13] [20].

Photocatalytic Generation of Sulfonyl Radicals

The generation of sulfonyl radicals through visible-light photocatalysis typically involves single-electron-transfer oxidation processes [19]. Various sulfonyl derivatives, including sulfonyl chlorides, sulfonyl azides, and sodium sulfinates, can be efficiently converted to the corresponding sulfonyl radicals under photocatalytic conditions [19] [20].

Recent developments have demonstrated the successful generation of sulfonyl radicals from N-sulfonylimines using energy transfer processes [13]. The 5CzBN photocatalyst, employed at low catalytic loadings of 0.5 mol percent, has shown exceptional performance in these transformations [13]. The characterization of photophysical properties has revealed favorable redox potentials and excited triplet state energies that enable efficient radical generation [13].

Radical Addition-Translocation-Cyclization Processes

A novel visible-light photocatalytic radical addition-translocation-cyclization approach has been developed for the efficient synthesis of sulfonyl-containing azacycles [18]. This methodology delivers a wide range of monocyclic, bicyclic, and polycyclic azacycles using easily prepared sodium sulfinates and N-homopropargylic amines as starting materials [18]. The process utilizes clean, renewable, and sustainable visible light combined with catalytic amounts of photosensitizer, offering advantages over traditionally used toxic tin reagents and thermally hazardous azo compounds [18].

Photocatalytic Reaction Conditions and Performance

The optimization of photocatalytic conditions has revealed critical parameters that influence reaction efficiency and product selectivity [21] [22]. Quantum dots of cysteamine or 3-mercaptopropionic acid capped cadmium chalcogenides have been employed as photocatalysts for sulfonylation reactions under ultraviolet irradiation at 365 nanometers [22].

| Photocatalyst | Radical Source | Light Source | Product Type | Yield Range |

|---|---|---|---|---|

| 5CzBN (0.5 mol%) | N-Sulfonylimines | Blue LED (456 nm) | Sulfonyl-containing azacycles | 65-90% |

| Iridium complexes | Sulfonyl azides | Visible light (400-700 nm) | Functionalized heterocycles | 70-85% |

| Eosin Y | Sodium sulfinates | Green LED (530 nm) | Radical addition-cyclization products | 57-99% |

| Ru(bpy)3Cl2 | Sulfonyl chlorides | Blue LED (450 nm) | Sulfonylated compounds | 60-95% |

| CdSe quantum dots | Sodium p-toluenesulfinate | UV LED (365 nm) | Functionalized sulfones | 4-92% |

| Methylene blue organic catalyst | Onium salt oxidants | Visible light (>400 nm) | Polymer products via radical initiation | 80-86% |

Mechanistic Insights and Synthetic Applications

The mechanistic understanding of photocatalytic radical processes has been enhanced through experimental and theoretical investigations [21] [23]. Hydrosulfonylation reactions involving sulfonyl radical generation via photocatalytic activation of symmetrical disulfones have been developed using energy transfer mimicry processes [21]. These reactions proceed through photoinduced electron transfer via oxidative quenching of the excited photocatalyst, generating sulfonyl radicals and sulfinate byproducts [21].

Sulfonylative and azidosulfonylative cyclizations using visible-light photosensitization of sulfonyl azides in tetrahydrofuran have demonstrated the critical importance of solvent selection [20]. The proposed mechanism involves photosensitized formation of triplet sulfonyl nitrenes, which abstract hydrogen atoms from tetrahydrofuran to generate tetrahydrofuran-2-yl radicals that subsequently react with sulfonyl azides to produce sulfonyl radicals [20].